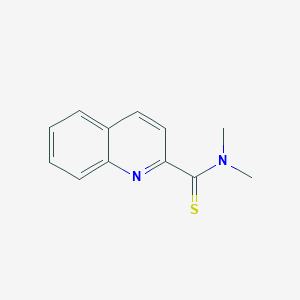

N,N-dimethyl-2-quinolinecarbothioamide

Description

Properties

IUPAC Name |

N,N-dimethylquinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOMPGSXPWUNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Thioamide vs.

- N-Alkyl Substitution : Dimethyl groups (target compound) may reduce metabolic stability compared to bulkier diethyl or phenethyl substituents, as seen in and . N-Demethylation methods () suggest dimethyl groups are more prone to enzymatic cleavage .

- Ring Modifications: Tetrahydroquinoline () or quinoxaline () cores alter planarity and π-stacking interactions, affecting binding to biological targets.

Spectroscopic and Physicochemical Properties

- NMR Shifts: N,N-Diethylquinoxaline carboxamide () shows δ 1.34 ppm (CH₃ cis) and δ 1.16 ppm (CH₃ trans) in $ ^1H $-NMR, highlighting diastereotopic methyl groups. Dimethyl analogs would lack such splitting . Quinoline carboxamides () display aromatic protons at δ 6.23–8.08 ppm, influenced by electron-withdrawing nitro groups .

- IR Spectroscopy :

- Carboxamides show C=O stretches at ~1635–1638 cm⁻¹ (). Thioamides would shift this peak to ~1250–1350 cm⁻¹ (C=S stretch) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-dimethyl-2-quinolinecarbothioamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : Synthesis typically involves multi-step processes, such as condensation of quinoline-2-carboxylic acid derivatives with dimethylthiourea. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of intermediates .

- Temperature control : Reactions conducted at 80–100°C reduce side-product formation while maintaining reasonable reaction rates .

- Catalyst use : Acid catalysts (e.g., HCl) or base catalysts (e.g., K₂CO₃) can accelerate thiourea coupling steps .

- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) yields >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., quinoline ring protons at δ 8.2–8.9 ppm) and dimethylamine group integration .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 259.1) and detects fragmentation patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 90:10) resolve impurities .

Q. What are the primary biological targets or applications reported for this compound in preclinical studies?

- Methodological Answer : Quinolinecarbothioamides are investigated for:

- Antimicrobial activity : Tested via microbroth dilution assays against S. aureus (MIC: 8–16 µg/mL) .

- Enzyme inhibition : Molecular docking studies suggest binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a malaria target .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀: 12–25 µM) .

Advanced Research Questions

Q. How can reaction pathways be modified to introduce functional groups that enhance bioactivity while maintaining stability?

- Methodological Answer :

- Substitution reactions : Replace dimethylamine with aryl groups (e.g., 4-aminophenyl) via Buchwald-Hartwig coupling to modulate electron density and target affinity .

- Thioamide derivatization : Introduce halogen atoms (e.g., Cl, F) at the quinoline C6 position to improve metabolic stability, as seen in antimalarial analogs .

- Hybridization : Conjugate with benzimidazole or thiophene moieties to exploit dual-target mechanisms .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with PfDHODH (PDB: 1TV5) to simulate binding poses; prioritize residues like Arg265 and Tyr177 for hydrogen bonding .

- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

- QSAR modeling : Develop regression models using descriptors like logP and polar surface area to correlate structural features with antimalarial IC₅₀ values .

Q. How can crystallographic data resolve contradictions in reported bioactivity across structural analogs?

- Methodological Answer :

- Single-crystal XRD : Compare torsion angles and intermolecular interactions (e.g., π-π stacking in N-benzylquinolinecarbothioamide derivatives) to explain variations in antimicrobial potency .

- Hirshfeld surface analysis : Quantify hydrogen-bonding (e.g., S···H contacts) and steric effects influencing enzyme inhibition .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to PfDHODH in P. falciparum lysates .

- Metabolomic profiling : LC-MS/MS tracks downstream effects (e.g., pyrimidine depletion in malaria parasites) .

- Resistance studies : Serial passage experiments identify mutations in target enzymes (e.g., PfDHODH Y190C) linked to reduced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.